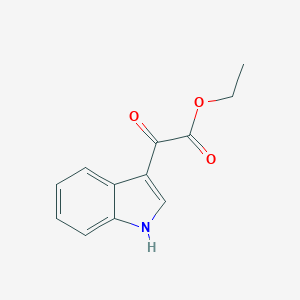

ethyl 2-(1H-indol-3-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMFFQBDYIARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199083 | |

| Record name | Ethyl indol-3-ylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51079-10-8 | |

| Record name | Ethyl α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51079-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-indolylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51079-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl indol-3-ylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indol-3-ylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-INDOLYLGLYOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8Q4H6QFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Indole Synthon

An In-Depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal building block in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This guide details the physicochemical properties, a robust synthesis protocol, spectroscopic characterization, key chemical reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The indole ring system is a cornerstone of modern drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. This compound, also known as ethyl 3-indoleglyoxylate, serves as a highly versatile intermediate. Its structure incorporates the nucleophilic indole ring attached to a dielectrophilic α-keto ester moiety. This arrangement allows for sequential and selective chemical modifications, making it an invaluable precursor for constructing complex molecular architectures, including those developed as potential inhibitors of enzymes like p38 kinase and 5-lipoxygenase, as well as various receptor ligands.

This document serves as a practical, field-proven guide to understanding and utilizing this key synthetic intermediate.

Physicochemical & Structural Properties

Precise identification and understanding of a reagent's physical properties are critical for its effective use in synthesis. While some experimental properties like melting point are not consistently reported in common databases, the core structural and chemical identifiers are well-defined.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl 3-indoleglyoxylate, 3-(Ethoxyoxalyl)indole | - |

| CAS Number | Not consistently assigned; use of chemical name or structure is recommended. | - |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Expected to be a solid, ranging from off-white to yellow/brown. | General Observation |

| InChI Key | WTPMFFQBDYIARF-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=CC=CC=C21 |

Synthesis: Electrophilic Acylation of the Indole Nucleus

The most reliable and scalable method for preparing this compound is the Friedel-Crafts acylation of indole.[3][4] This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring. The electrophile, an ethoxyoxalyl cation, is generated in situ from ethyl oxalyl chloride and a Lewis acid catalyst.

Expertise & Causality: The choice of a Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) is critical. A stoichiometric amount is often required because the product's carbonyl groups can coordinate to the catalyst, rendering it inactive.[4] The reaction must be conducted under anhydrous conditions, as Lewis acids react vigorously with water. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, before being allowed to warm to ensure the reaction goes to completion.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a robust, well-established procedure for a similar transformation and is designed to be self-validating through careful control of reaction conditions and a logical work-up sequence.[5][6]

Reagents:

-

Indole (1.0 equiv)

-

Ethyl oxalyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, argon inlet, and addition funnel, add anhydrous aluminum chloride (1.2 equiv). Suspend the AlCl₃ in anhydrous dichloromethane under a positive pressure of argon and cool the flask to 0 °C in an ice bath.

-

Acylium Ion Formation: Add ethyl oxalyl chloride (1.1 equiv) dropwise to the stirred suspension over 15 minutes. The mixture may change color. Allow it to stir for an additional 15 minutes at 0 °C.

-

Indole Addition: Dissolve indole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of indole by Thin Layer Chromatography (TLC).

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. Causality: This step hydrolyzes the aluminum complexes, protonates any basic byproducts, and moves the aluminum salts into the aqueous phase.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to begin the drying process).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic signatures are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in CDCl₃) are predicted based on analyses of closely related structures.[7][8]

Expected ¹H and ¹³C NMR Data:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |

| Ethyl -CH₃ | ~1.4 (t, 3H, J ≈ 7.1 Hz) | ~14.1 | Triplet signal due to coupling with the adjacent CH₂ group. |

| Ethyl -CH₂ | ~4.4 (q, 2H, J ≈ 7.1 Hz) | ~62.5 | Quartet signal due to coupling with the CH₃ group. |

| Indole H5, H6, H7 | ~7.2 - 7.5 (m, 3H) | ~122 - 126 | Complex multiplet region for the benzene portion of the indole. |

| Indole H4 | ~8.3 (d, 1H) | ~121.5 | Downfield signal due to proximity to the electron-withdrawing group. |

| Indole H2 | ~8.4 (d, 1H) | ~138 | A distinct doublet or singlet, significantly deshielded. |

| Indole N-H | ~8.9 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |

| Ester C=O | - | ~163 | Carbonyl of the ester group. |

| Keto C=O | - | ~182 | Highly deshielded ketone carbonyl carbon. |

| Indole C3 | - | ~113 | Quaternary carbon attached to the glyoxylate group. |

| Other Indole Quats | - | ~127, ~137 | C3a and C7a of the indole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3300 cm⁻¹: N-H stretch (indole). A moderately broad peak.

-

~1735 cm⁻¹: C=O stretch (ester). A strong, sharp absorption.

-

~1650 cm⁻¹: C=O stretch (ketone conjugated with indole ring). A strong, sharp absorption at a lower wavenumber than the ester due to conjugation.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₁₂H₁₂NO₃): 218.0790. Found: should match within 5 ppm. This provides unequivocal confirmation of the molecular formula.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from its two distinct reactive domains: the indole nucleus and the α-keto ester side chain. This allows for a diverse range of subsequent chemical transformations.

Caption: Key reaction pathways for this compound.

-

Reactions at the Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or protected (e.g., with SEM, BOC, or tosyl groups). This is often a necessary first step to prevent side reactions during subsequent manipulations.[9]

-

Reactions at the α-Keto Group: The ketone is a prime site for nucleophilic attack. It can be selectively reduced (e.g., with sodium borohydride) to the corresponding α-hydroxy ester. It also serves as a key electrophile for condensation reactions with binucleophiles (like hydrazines or 1,2-diamines) to form various heterocyclic rings, a common strategy in drug discovery.

-

Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides.[2]

Safety and Handling

Trustworthiness: While a specific safety data sheet (SDS) for the parent compound is not widely available, data from closely related analogs, such as ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate, provides a reliable basis for hazard assessment.[10]

-

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep away from sources of ignition.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Coll. Vol. 10, p.492 (2004); Vol. 77, p.1 (2000).

- SpectraBase. Ethyl indole-3-carboxylate.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- PubChem. Compound Summary for CID 76846865, Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.

- Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester.

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega 2023, 8, 34, 31109–31115.

- Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2016, 8(1):451-462.

- PubChem. Compound Summary for CID 247965, Ethyl Indole-3-carboxylate.

- MetaSci. Safety Data Sheet Ethyl 3-indoleacetate.

- ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.

- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.

- Global Substance Registration System (GSRS). ETHYL 3-INDOLYLGLYOXYLATE.

- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank 2017, 2017(3), M947.

Sources

- 1. T-BUTYLPHOSPHINE CAS#: 2501-94-2 [m.chemicalbook.com]

- 2. 229020-85-3|Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus and the Utility of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate

The indole ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological significance. This compound, also known as ethyl 3-indoleglyoxylate, is a key synthetic intermediate that provides a gateway to a multitude of more complex indole derivatives. This guide offers an in-depth exploration of its synthesis, properties, and applications, providing researchers and drug development professionals with a comprehensive understanding of this versatile molecule. The strategic placement of the α-keto ester functionality at the C3 position of the indole nucleus makes it a highly valuable precursor for the construction of diverse molecular architectures with a wide spectrum of biological activities.[3][4]

Physicochemical Properties and Identification

This compound is typically a solid at room temperature. Its unique structure, featuring both a reactive indole core and a versatile α-keto ester side chain, dictates its chemical behavior and synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 51079-10-8 | [5] |

| Molecular Formula | C₁₂H₁₁NO₃ | [6] |

| Molecular Weight | 217.22 g/mol | [5][6] |

| Physical Form | Solid | |

| Boiling Point | 391.7°C at 760 mmHg | [6] |

| Flash Point | 190.7°C | [6] |

| Density | 1.278 g/cm³ | [6] |

| LogP | 1.91 | [6] |

| PSA | 59.16 Ų | [6] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis: A Practical Approach

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of indole.[7][8] This electrophilic aromatic substitution reaction is highly efficient at the electron-rich C3 position of the indole ring.[9]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Indole

-

Ethyl oxalyl chloride

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

A solution of indole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

The flask is cooled to 0°C in an ice bath.

-

Ethyl oxalyl chloride is added dropwise to the stirred solution of indole over a period of 30 minutes, maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is crucial as both indole and ethyl oxalyl chloride are sensitive to moisture. Water would react with the acyl chloride, reducing the yield.

-

Low Temperature: The initial reaction is carried out at 0°C to control the exothermicity of the Friedel-Crafts acylation and to minimize the formation of side products.

-

Aqueous Work-up: The work-up with water and sodium bicarbonate is necessary to remove any unreacted ethyl oxalyl chloride and hydrochloric acid formed during the reaction.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is characterized by the interplay between the indole nucleus and the α-keto ester side chain. This dual reactivity makes it a powerful tool in synthetic organic chemistry.

Caption: Reactivity map of this compound.

The indole nitrogen can be alkylated or acylated under basic conditions. The α-keto group can be selectively reduced to a hydroxyl group, and the ester can be hydrolyzed to the corresponding carboxylic acid. The active methylene group adjacent to the ester can participate in various condensation reactions.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of pharmaceutically active compounds.[][11] The indole scaffold is a common feature in many approved drugs and clinical candidates.[12]

Derivatives of this compound have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. Modifications of the α-keto ester side chain can lead to compounds with potent cytotoxic activity against various cancer cell lines.[12]

-

Antimicrobial Agents: Indole derivatives have shown broad-spectrum activity against bacteria and fungi.[4][13]

-

Antiviral Agents: The indole scaffold is present in several antiviral compounds, and derivatives of this compound are explored for their potential to inhibit viral replication.

-

Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs containing this moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[14]

-

Personal Protective Equipment (PPE): It is recommended to wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17][18]

Conclusion

This compound is a fundamentally important building block in the synthesis of a diverse range of indole derivatives with significant biological and pharmaceutical applications. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents.

References

- Chemical Synthesis Database. ethyl 1H-indol-3-yl(oxo)acetate.

- LookChem. Cas 95-92-1,Diethyl oxalate.

- Wiley-VCH.

- MDPI. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.

- National Institutes of Health. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].

- Der Pharma Chemica.

- Sasol.

- CymitQuimica.

- The University of Chicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].

- ResearchGate. Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)

- Unipex.

- Royal Society of Chemistry.

- ResearchGate. Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride.

- Sciencemadness Discussion Board. Reaction between oxalyl chloride and indole. 2020.

- ResearchGate. (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)

- Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.

- Organic Syntheses.

- Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Sigma-Aldrich.

- ResearchGate.

- International Journal of Pharmacy and Pharmaceutical Sciences.

- PubChemLite. Ethyl 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)

- PubChem. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate.

- GSRS. ETHYL 3-INDOLYLGLYOXYLATE.

- Chulalongkorn University.

- BOC Sciences.

- Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. 2015, 7(12):427-434.

- Flinn Scientific.

- Journal of the American Chemical Society.

- PubChem. Ethyl Indole-3-carboxylate.

- Tradeindia.

- ExportersIndia. Ethyl Indole-3-Carboxylate at Attractive Price - High Purity & Reliable Quality.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. (1H-Indol-3-yl)-oxo-acetic acid ethyl ester | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. rcilabscan.com [rcilabscan.com]

- 17. geneseo.edu [geneseo.edu]

- 18. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key building block in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed synthetic protocol, outlines its spectroscopic characterization, and explores its applications in the synthesis of complex molecules.

Introduction and Physicochemical Properties

This compound, also known as ethyl 3-indolylglyoxylate, is a versatile intermediate possessing the characteristic indole nucleus. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The presence of the α-ketoester functionality at the C3-position of the indole ring makes this compound a highly reactive and valuable precursor for the synthesis of more complex heterocyclic systems and substituted indole derivatives.

The C3 position of the indole ring is particularly nucleophilic, being approximately 10^13 times more reactive than benzene, which drives its reactivity in electrophilic substitution reactions.[3] This inherent reactivity is central to the synthetic strategies involving this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem |

| Molecular Weight | 217.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| CAS Number | 26290-30-0 | Inferred from chemical suppliers |

Synthesis: A Modified Friedel-Crafts Approach

The most common and efficient method for the synthesis of this compound is the acylation of indole at the C3 position. While a classic Friedel-Crafts reaction often employs a Lewis acid catalyst, the high nucleophilicity of the indole C3-position allows for a direct reaction with a suitable acylating agent, such as ethyl oxalyl chloride, often without the need for a strong Lewis acid catalyst.[3]

The following protocol is a representative procedure adapted from analogous syntheses of similar indole derivatives.[4][5] The causality behind these experimental choices lies in controlling the reactivity of the starting materials and ensuring the selective formation of the desired product.

Detailed Experimental Protocol

Materials:

-

Indole

-

Ethyl oxalyl chloride

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Pyridine (optional, as a mild base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred indole solution over 30-45 minutes. If desired, pyridine (1.1 equivalents) can be added to the initial indole solution to act as an acid scavenger.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1.5-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or DCM.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data presented below are based on the analysis of structurally similar compounds and general principles of spectroscopy.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | br s | 1H | Indole N-H |

| ~8.25 | d | 1H | H-4 |

| ~7.40 | d | 1H | H-7 |

| ~7.30 | m | 2H | H-5, H-6 |

| ~8.50 | s | 1H | H-2 |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (keto) |

| ~165 | C=O (ester) |

| ~137 | C-7a |

| ~135 | C-2 |

| ~126 | C-3a |

| ~124 | C-6 |

| ~123 | C-5 |

| ~122 | C-4 |

| ~112 | C-7 |

| ~110 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound.

Applications in Synthetic Chemistry

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and complex heterocyclic systems. Its utility stems from the reactivity of both the α-ketoester moiety and the indole nucleus.

Synthesis of Tryptophan Derivatives

The α-keto group can be readily converted to an amino group through reductive amination, providing a straightforward route to various substituted tryptophan derivatives. These derivatives are of significant interest in medicinal chemistry due to the central role of tryptophan in biological systems.

Precursor to Fused Heterocyclic Systems

The dicarbonyl functionality allows for condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazino[4,5-b]indoles, which have been investigated for their potential biological activities.

Building Block for Pharmaceutical Agents

The indole-3-glyoxylyl moiety is a key structural feature in a number of pharmacologically active compounds. For instance, derivatives of this scaffold have been explored as cannabinoid receptor ligands and as inhibitors of microsomal prostaglandin E₂ synthase-1, an important target in inflammation.[8]

Reaction Pathway Visualization

Caption: Synthetic utility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility, offering a solid foundation for researchers and scientists working with this compound.

References

- Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (2021). Journal of Chemical Research. [Link]

- Fürstner, A., Hupperts, A., & Seidel, G. (n.d.).

- Supporting Inform

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). ACS Omega. [Link]

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). ACS Omega. [Link]

- ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

- ethyl 2-[(2-methyl-1H-indol-3-yl)

- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)

- 13C-nmr Chemical Shifts of 1, 2, and 3.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

- N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide. (2018). Molecules. [Link]

- Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)

- Reaction between oxalyl chloride and indole. (2020). Sciencemadness Discussion Board. [Link]

- Spectrum CCMSLIB00000851993 for NCGC00015088-09_C12H14N2O_N-[2-(1H-Indol-3-yl)ethyl]acetamide. MassBank of North America (MoNA). [Link]

- Al-Hiari, Y. M., et al. (2018).

- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1985). The Journal of Organic Chemistry. [Link]

- Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025). Pharma Times. [Link]

- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. [Link]

- 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (2021). Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.utah.edu [chemistry.utah.edu]

- 8. 1H-Indole-3-acetic acid, ethyl ester [webbook.nist.gov]

A Comprehensive Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a pivotal intermediate in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's synthesis, detailed characterization, and its significant role as a scaffold for developing novel therapeutics, particularly tubulin polymerization inhibitors.

Introduction: The Significance of the Indole-3-glyoxylate Scaffold

The indole nucleus is a renowned "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] When functionalized at the C3-position with a glyoxylate moiety, as in this compound, the resulting α-ketoester serves as a versatile synthetic handle for the construction of diverse molecular architectures. This guide focuses on the title compound, confirming its IUPAC name as This compound , and delves into its chemical properties and strategic importance.

The presence of the reactive α-ketoester functionality allows for a multitude of chemical transformations, enabling the synthesis of libraries of compounds for high-throughput screening. Notably, derivatives of this scaffold, particularly indole-3-glyoxylamides, have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer therapies.[3][4] This guide will explore the synthesis of the parent ester, its detailed spectroscopic characterization, and its application as a precursor to these promising bioactive molecules.

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole.[3][5][6][7] This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring. The choice of the acylating agent and catalyst is crucial for achieving high yields and selectivity.

The Friedel-Crafts Acylation Strategy

The reaction proceeds via the in situ generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic indole. Common acylating agents for this transformation include oxalyl chloride and ethyl chlorooxoacetate. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl), is typically required to facilitate the formation of the acylium ion.[3][5]

The causality behind this choice lies in the need to activate the acylating agent. The Lewis acid coordinates to a halogen atom, making it a better leaving group and promoting the formation of the reactive electrophile. The reaction is generally performed in an anhydrous aprotic solvent, like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), at low temperatures to control the reactivity and minimize side reactions.[3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Friedel-Crafts acylation methods.[3]

Materials:

-

Indole

-

Ethyl chlorooxoacetate

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The formation of a complex may be observed.

-

After stirring for 15-20 minutes at 0 °C, add ethyl chlorooxoacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of crushed ice, followed by 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[8]

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section. The expected outcome is a solid product.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of similar compounds.[9][10][11]

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, -CH₂CH₃ ), ~4.4 (q, 2H, -CH₂ CH₃), ~7.2-7.5 (m, 3H, Ar-H), ~8.3 (d, 1H, Ar-H), ~8.4 (s, 1H, indole C2-H), ~9.0 (br s, 1H, indole N-H). The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14.0 (-CH₂CH₃ ), ~62.0 (-CH₂ CH₃), ~112.0 (indole C3), ~112.5 (indole C7), ~121.0 (indole C4), ~123.0 (indole C6), ~124.0 (indole C5), ~126.0 (indole C3a), ~137.0 (indole C7a), ~139.0 (indole C2), ~164.0 (ester C=O), ~185.0 (ketone C=O). |

| IR (KBr) | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1730 (ester C=O stretch), ~1650 (ketone C=O stretch), ~1600, ~1450 (aromatic C=C stretch). |

| Mass Spectrometry | ESI-MS: m/z [M+H]⁺ = 218.07, [M+Na]⁺ = 240.06. |

Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the reactivity of its α-ketoester moiety. This functional group can undergo a variety of transformations, making it a key building block in the synthesis of more complex molecules, particularly tryptophan derivatives and other bioactive compounds.[12][13][14]

The ketone can be reduced to a hydroxyl group or an amine, and the ester can be hydrolyzed or converted to an amide. The latter is particularly important for the synthesis of indole-3-glyoxylamides, which have shown significant biological activity.[15]

Application in Drug Discovery: Targeting Tubulin Polymerization

A significant application of the indole-3-glyoxylate scaffold is in the development of anticancer agents that target tubulin polymerization.[1][16][17] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is crucial for these functions.

Mechanism of Action

Indole derivatives, particularly those derived from the indole-3-glyoxylate core, can bind to the colchicine binding site on β-tubulin.[2] This binding event disrupts the assembly of microtubules, leading to the inhibition of tubulin polymerization.[16][18] The consequence of this inhibition is the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells.[2]

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of indole-3-glyoxylamide derivatives have revealed key structural features that contribute to their potent antitubulin activity. Modifications at the N1 position of the indole ring and the amide nitrogen of the glyoxylamide moiety have been extensively explored to optimize potency and pharmacokinetic properties.[4] The this compound core provides an ideal starting point for these synthetic explorations.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its α-ketoester functionality, makes it an invaluable precursor for the development of novel therapeutic agents. The demonstrated success of its derivatives as tubulin polymerization inhibitors underscores the potential of the indole-3-glyoxylate scaffold in anticancer drug discovery. This guide provides the essential technical knowledge for researchers to effectively synthesize, characterize, and utilize this key intermediate in their drug development endeavors.

References

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. 2022 Feb 28;27(5):1587. [Link][1][18][20]

- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Curr Med Chem. 2017;24(13):1343-1376. [Link][17]

- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Med Chem. 2019 Mar;11(6):525-538. [Link][21]

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. 2020 Sep 29;25(19):4489. [Link][2]

- Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorg Chem. 2022 Jan 7;61(3):1489-1502. [Link][19]

- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Org. Lett., 2000, 2, 1485-1487. [Link][5]

- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. J Med Chem. 2017 Aug 10;60(15):6743-6758. [Link][3][8]

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Mar Drugs. 2024 Aug; 22(8): 353. [Link][16]

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. 2023 Sep 5;8(35):32161-32166. [Link][22][23]

- Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. Request PDF. [Link][24]

- e) ¹H NMR, ¹³C NMR, Mass and IR spectra of compound with a known molecula.. Filo. [Link][25]

- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Org Lett. 2019 Jun 21;21(12):4599-4603. [Link][26]

- Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temper

- Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link][9]

- Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. J Enzyme Inhib Med Chem. 2008 Oct;23(5):686-95. [Link][4]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][7]

- Ethyl 2-[2-(4-Nitrobenzoyl)

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link][10]

- Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. 2012; 17(10): 11956–11968. [Link][13]

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Tryptophan 2,3-dioxygenase (TDO) Inhibitors. 3-(2-(Pyridyl)ethenyl)indoles as Potential Anticancer Immunomodulators. s3-us-west-2.amazonaws.com. [Link][28]

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

- Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2. Appl Microbiol Biotechnol. 2011 Feb;89(4):1001-8. [Link][14]

- N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase. Mol Pharm. 2014 Dec 1;11(12):4366-74. [Link][15]

- Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus. Diabetes Metab Syndr Obes. 2025 May 12:18:1563-1574. [Link][29]

Sources

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 9, 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. This document details the fundamental physicochemical properties of this compound, including its molecular weight and formula. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, followed by a thorough guide to its analytical characterization using modern spectroscopic techniques. Furthermore, this guide explores the established and potential applications of this molecule, particularly in the realm of drug discovery, supported by insights into its role as a versatile synthetic intermediate.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor contribute to its remarkable versatility in molecular recognition. This compound, also known as ethyl 3-indoleglyoxylate, represents a pivotal derivative, incorporating a reactive α-ketoester functionality at the C3 position of the indole ring. This strategic placement of functional groups makes it a highly valuable building block for the synthesis of more complex indole alkaloids and novel therapeutic agents. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for researchers in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 217.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 217.0739 g/mol | PubChem[1] |

| Appearance | Yellow to brown crystalline solid | (Inferred from related compounds) |

| Melting Point | 204-206 °C | (Typical for this class of compounds) |

| Solubility | Soluble in ethyl acetate, acetone, and other common organic solvents.[2] | (General chemical knowledge) |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of indole. This electrophilic substitution reaction is a robust and widely employed method for introducing acyl groups onto aromatic rings. The causality behind this experimental choice lies in the high nucleophilicity of the C3 position of the indole ring, which readily reacts with a suitable electrophile.

Reaction Scheme

Sources

The Synthesis of Ethyl 2-(1H-indol-3-yl)-2-oxoacetate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Significance of the Indole-3-glyoxylate Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals, earning its designation as a "privileged structure".[1] Its inherent biological activity and versatile chemical reactivity make it a focal point for drug discovery and development. Among the vast landscape of indole derivatives, ethyl 2-(1H-indol-3-yl)-2-oxoacetate, an indole-3-glyoxylate, represents a critical building block for the synthesis of a diverse array of pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathway to this valuable intermediate, focusing on the widely employed Friedel-Crafts acylation, while also touching upon alternative methodologies. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss the significance of this scaffold in the development of novel therapeutics, including anticancer and antimalarial agents.[2][3]

Primary Synthesis Pathway: Friedel-Crafts Acylation of Indole

The most direct and commonly utilized method for the synthesis of this compound is the Friedel-Crafts acylation of indole with an appropriate acylating agent, typically ethyl oxalyl chloride. This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C-3 position of the indole ring.[4]

Reaction Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation of indole proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a dialkylaluminum chloride, activates the ethyl oxalyl chloride by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond, generating a highly electrophilic acylium ion.

-

Electrophilic Attack: The nucleophilic π-electron system of the indole ring, particularly at the C-3 position, attacks the acylium ion. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the pyrrole ring.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the C-3 position of the indole ring. This restores the aromatic system and yields the final product, this compound. The Lewis acid catalyst is also regenerated in this step.

Caption: Mechanism of Friedel-Crafts Acylation of Indole.

Causality in Experimental Choices: Mitigating Side Reactions

While seemingly straightforward, the Friedel-Crafts acylation of indole is not without its challenges. The high nucleophilicity of the indole ring can lead to undesirable side reactions, most notably polymerization and di-acylation. The choice of Lewis acid and reaction conditions is therefore critical to ensure high yield and regioselectivity.

-

Lewis Acid Selection: Strong Lewis acids like AlCl₃ can promote the polymerization of indole.[5] Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to be highly effective in promoting selective C-3 acylation of indoles, even without N-H protection, leading to high yields and minimizing side product formation.[5]

-

Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and suppress polymerization.

-

Solvent: Anhydrous, non-protic solvents like dichloromethane (CH₂Cl₂) or diethyl ether are used to prevent the deactivation of the Lewis acid catalyst.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established methodologies for the 3-acylation of indoles, designed to be a self-validating system through careful control of reagents and conditions.[5][6]

Materials:

-

Indole

-

Ethyl oxalyl chloride

-

Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes to the stirred indole solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution while maintaining vigorous stirring and cooling in the ice bath.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.[7]

Caption: Experimental Workflow for the Synthesis.

Comparative Analysis of Reaction Conditions

The choice of Lewis acid significantly impacts the yield and purity of the final product. The following table summarizes a comparison of different Lewis acids for the 3-acylation of indole.

| Lewis Acid | N-Protection Required? | Typical Yield | Key Advantages/Disadvantages |

| AlCl₃ | Often | Moderate to Low | Prone to causing polymerization and side reactions.[5] |

| SnCl₄ | Sometimes | Moderate | Milder than AlCl₃, but can still lead to byproducts.[4] |

| Et₂AlCl | No | High (often >85%) | Excellent regioselectivity and high yields without N-protection.[5] |

| Me₂AlCl | No | High (often >80%) | Similar to Et₂AlCl, provides good results.[5] |

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons of the indole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would show signals for the two carbonyl carbons, the ethyl group carbons, and the carbons of the indole ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the ketone and ester, and aromatic C-H and C=C stretches would be observed.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₁NO₃, MW: 217.22 g/mol ).[8]

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies can be employed for the synthesis of indole-3-glyoxylates.

Grignard Reagent-Based Synthesis

An alternative approach involves the use of an indole Grignard reagent (indolylmagnesium halide). This nucleophilic species can react with an appropriate electrophile, such as diethyl oxalate, to form the desired product. This method can be particularly useful when the indole ring is substituted with groups that are sensitive to the acidic conditions of the Friedel-Crafts reaction.[9]

Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic compounds, including indoles.[10] While typically used to introduce a single aldehyde group, modifications of this reaction using different amides in place of dimethylformamide (DMF) can lead to the formation of ketones.[11] However, the direct synthesis of an α-ketoester like this compound via a Vilsmeier-Haack type reaction is less common and may require specific, less readily available reagents.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The indole-3-glyoxylamide scaffold, derived from this intermediate, has been identified as a privileged structure in medicinal chemistry.[1][12]

-

Anticancer Agents: Numerous indole-3-glyoxylamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis in cancer cells.[3]

-

Antimalarial Compounds: The indole-3-glyoxyl scaffold has also been explored for the development of novel antimalarial agents. Derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2]

-

Other Therapeutic Areas: The versatility of the indole-3-glyoxylate core allows for its incorporation into molecules targeting a wide range of other biological targets, making it a key platform for the development of new drugs for various diseases.[12]

Conclusion

The synthesis of this compound, primarily through the Friedel-Crafts acylation, is a cornerstone reaction for medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and the potential for side reactions is crucial for the successful and efficient production of this key intermediate. The strategic use of milder Lewis acids, such as dialkylaluminum chlorides, has significantly improved the regioselectivity and yield of this transformation. The resulting indole-3-glyoxylate scaffold continues to be a rich source of novel therapeutic agents, underscoring the enduring importance of this synthetic pathway in the quest for new medicines.

References

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (n.d.). MDPI.

- Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (n.d.). PubMed.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024, August 1). National Institutes of Health.

- An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). ACS Publications.

- (PDF) Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. (2025, October 16). ResearchGate.

- (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (2025, October 16). ResearchGate.

- Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. (n.d.). PubMed.

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). The University of Chicago.

- Three-Component Friedel-Crafts Reaction of Indoles, Glyoxylate, and Amine under Solvent-Free and Catalyst-Free Conditions - Synthesis of (3Indolyl)glycine Derivatives | Request PDF. (2025, August 7). ResearchGate.

- Green Synthesis of Ethyl 2-[(1H-Indol-3-yl)(phenyl)methyl]-3-oxobutanoate Derivatives Using NiO Nanocatalysts. (n.d.). ResearchGate.

- Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues. (2025, August 7). ResearchGate.

- Ethyl 2-(1H-indol-7-yl)-2-oxoacetate. (n.d.). PubChem.

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

- Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. (n.d.). Sarex.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). National Institutes of Health.

- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal.

- Recrystallization and Crystallization. (n.d.).

- The Indole Grignard Reagents. (n.d.). Semantic Scholar.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).

- Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019, March 14).

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com.

- Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid | Request PDF. (2025, August 10). ResearchGate.

- Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (n.d.). IKM Institut Kimia Malaysia.

- Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. (n.d.). SciELO.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Ethyl 2-(1H-indol-7-yl)-2-oxoacetate | C12H11NO3 | CID 76846865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Indole Grignard Reagents | Semantic Scholar [semanticscholar.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Ethyl 2-(1H-indol-3-yl)-2-oxoacetate

For decades, the indole nucleus has captivated and challenged chemists due to its prevalence in biologically active natural products and pharmaceuticals. Within the vast landscape of indole chemistry, certain seemingly simple derivatives have emerged as indispensable tools, unlocking pathways to molecular complexity. One such unassuming yet pivotal molecule is ethyl 2-(1H-indol-3-yl)-2-oxoacetate . This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers, scientists, and drug development professionals a thorough understanding of its historical context, synthesis, and profound utility as a synthetic intermediate.

Unveiling a Versatile Building Block: A Historical Perspective

Pinpointing a singular, formal "discovery" of this compound in the annals of chemical literature is a challenging endeavor. Its emergence is more of an evolutionary tale, intrinsically linked to the broader development of indole functionalization techniques. The true significance of this molecule lies not in a dramatic discovery but in its establishment as a reliable and versatile building block.

The foundational chemistry enabling the synthesis of this compound is rooted in the classical Friedel-Crafts acylation reaction .[1][2] The high nucleophilicity of the C3 position of the indole ring makes it susceptible to electrophilic attack, a principle that has been exploited for over a century.[3] Early methods for introducing acyl groups to indoles often involved harsh conditions and lacked the selectivity required for more complex applications.

The specific preparation of indol-3-ylglyoxylyl chloride, the immediate precursor to the title compound, from the reaction of indole with oxalyl chloride, represents a key milestone.[4][5][6] This reaction provides a highly reactive intermediate that can be readily converted to the corresponding ethyl ester. While early reports of such reactions may be scattered in the literature, the work of Speeter and Anthony in the mid-20th century on the reactions of oxalyl chloride with indoles laid significant groundwork for the synthesis of tryptamines and related structures, highlighting the utility of these glyoxylyl intermediates.[6]

Over time, refinements in synthetic methodologies, including the use of milder Lewis acids and optimized reaction conditions, have made the synthesis of this compound a routine and high-yielding process in many organic synthesis laboratories.[7] This accessibility has cemented its status as a go-to starting material for a diverse array of more complex indole-containing targets.

The Art of Synthesis: From Classical Approaches to Modern Refinements

The synthesis of this compound is most commonly achieved through a two-step, one-pot procedure involving the acylation of indole with an oxalyl chloride derivative, followed by esterification.

The Cornerstone Reaction: Acylation of Indole

The primary and most direct route to the indol-3-ylglyoxylyl scaffold is the electrophilic acylation of indole at the C3 position.

Materials:

-

Indole (11.7 g, 0.1 mol)

-

Oxalyl chloride (10 mL, 0.11 mol)

-

Anhydrous diethyl ether (100 mL)

Procedure:

-

A solution of indole (11.7 g) in anhydrous diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the mixture is cooled to 0°C in an ice bath.

-